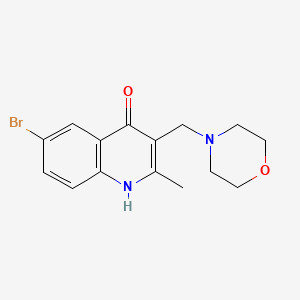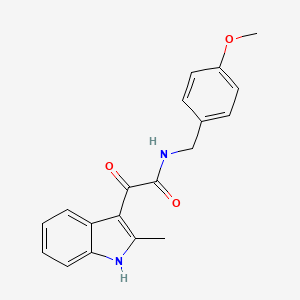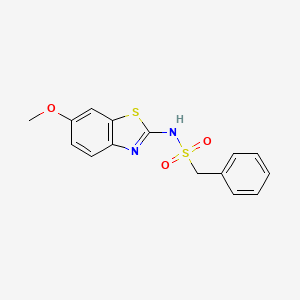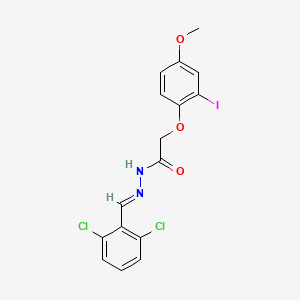![molecular formula C20H26N2O2 B5605506 1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-phenylazepane](/img/structure/B5605506.png)
1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-phenylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-phenylazepane" pertains to a class of organic molecules featuring an isoxazole ring, which is a five-membered ring composed of three carbon atoms and one nitrogen atom. This class of compounds is known for its significance in pharmaceutical chemistry and materials science due to its diverse biological activities and chemical properties.
Synthesis Analysis
Isoxazole derivatives, including structures related to "this compound," can be synthesized through several methods. One approach involves the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes or alkynes. Another method is the cyclization of hydroxylamine derivatives with β-diketones or β-keto esters. These methods allow for the introduction of various substituents on the isoxazole ring, facilitating the synthesis of a wide range of derivatives (Prasad et al., 2018).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be determined using X-ray diffraction (XRD) and optimized through density functional theory (DFT) calculations. The structural analysis reveals the preferred tautomeric forms and provides insights into the molecular geometry, electronic structure, and intermolecular interactions. These studies help understand the compound's stability and reactivity (Prasad et al., 2018).
Chemical Reactions and Properties
Isoxazole derivatives undergo various chemical reactions, including electrophilic substitutions, nucleophilic additions, and cycloadditions. The functional groups attached to the isoxazole ring, such as the carbonyl group, influence the compound's reactivity and allow for further chemical modifications. These reactions are crucial for the synthesis of pharmaceuticals and other biologically active molecules (Sakamoto et al., 1991).
properties
IUPAC Name |
[3-(2-methylpropyl)-1,2-oxazol-5-yl]-(4-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15(2)13-18-14-19(24-21-18)20(23)22-11-6-9-17(10-12-22)16-7-4-3-5-8-16/h3-5,7-8,14-15,17H,6,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATCGAUEEQWWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605424.png)


![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-methyl-1,3-benzothiazol-5-amine](/img/structure/B5605463.png)
![2-methyl-4-{3-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-ylcarbonyl]phenyl}-2-butanol](/img/structure/B5605468.png)

![1-(4-cyclopropyl-5-{1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5605477.png)
![N-(2,2-difluoroethyl)-4-{[3-(hydroxymethyl)-1-piperidinyl]carbonyl}benzenesulfonamide](/img/structure/B5605483.png)
![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide](/img/structure/B5605484.png)

![N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide](/img/structure/B5605493.png)

![6,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5605511.png)
![3-[3-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5605518.png)